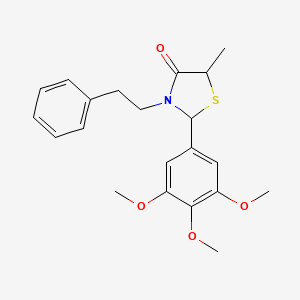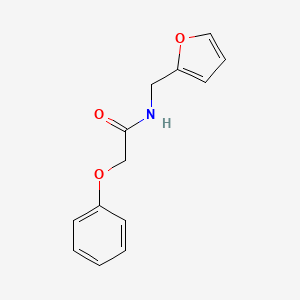![molecular formula C15H16FN3S B5024811 3-(4-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione](/img/structure/B5024811.png)
3-(4-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione, also known as FLT, is a chemical compound that has been extensively studied for its potential applications in scientific research. FLT is a heterocyclic compound that contains a triazatricyclo[6.2.2.0~2,7~]dodecene ring system with a thione functional group and a fluorophenyl substituent.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione is not fully understood. However, it is believed that this compound binds to RNA polymerase and inhibits transcription initiation, leading to a reduction in RNA synthesis. This compound has also been shown to interact with zinc ions and form a complex, which may contribute to its fluorescent properties.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. It has a low affinity for plasma proteins and is rapidly cleared from the body. This compound has also been shown to penetrate cell membranes and accumulate in the nucleus, making it an effective tool for imaging and tracking RNA synthesis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione is its high sensitivity and specificity for RNA synthesis. It is also relatively easy to use and can be applied to a wide range of biological systems. However, this compound has some limitations, including its short half-life and potential for photobleaching. Additionally, this compound may not be suitable for imaging RNA synthesis in certain cell types or under certain experimental conditions.
Future Directions
There are several potential future directions for research involving 3-(4-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione. One area of interest is the development of new fluorescent probes based on the this compound scaffold for imaging and tracking other biological processes. Another potential direction is the optimization of this compound as a therapeutic agent for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its interactions with RNA polymerase and zinc ions.
Synthesis Methods
The synthesis of 3-(4-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form 3-(4-fluorophenyl)-1,2,4-triazolidine-5-thione. This intermediate is then treated with sodium hydroxide and benzyl bromide to form the desired product this compound.
Scientific Research Applications
3-(4-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione has been extensively studied for its potential applications in scientific research. It is commonly used as a fluorescent probe for imaging and tracking RNA synthesis in living cells. This compound has also been used as a fluorescent probe for detecting zinc ions in biological systems. Additionally, this compound has been investigated for its potential as a therapeutic agent for cancer treatment.
properties
IUPAC Name |
3-(4-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.02,7]dodec-2(7)-ene-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3S/c16-11-3-1-9(2-4-11)12-14-13(18-15(20)17-12)10-5-7-19(14)8-6-10/h1-4,10,12H,5-8H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWOYULYYTYSIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3=C2C(NC(=S)N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)-1-piperazinyl]phenyl}-1-propanone](/img/structure/B5024729.png)
![2-{[5-(3-chlorophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5024750.png)
![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5024764.png)
![3-(2-fluoro-4,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5024778.png)
![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5024780.png)
![N-(2-pyridinylmethyl)-4-{[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5024788.png)


![3-amino-1-(3-pyridinyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B5024807.png)
![2-(2-hydroxy-3-methylphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5024809.png)
![N-1,3-thiazol-2-yl-3-[(2-thienylacetyl)amino]benzamide](/img/structure/B5024817.png)

![N-(2-fluorophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5024834.png)
![1-(4-methoxyphenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5024838.png)